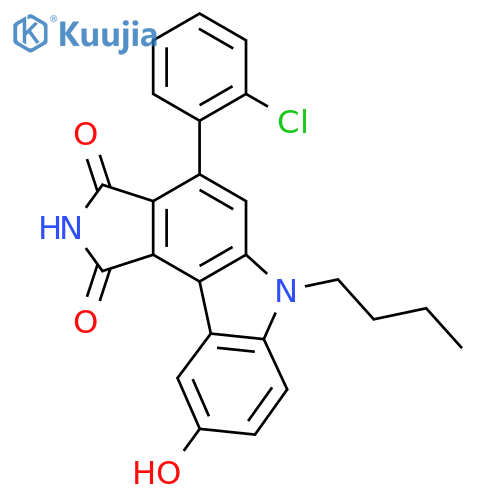Cas no 622855-50-9 (Wee1 Inhibitor II)

Wee1 Inhibitor II structure
Wee1 Inhibitor II 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione,6-butyl-4-(2-chlorophenyl)-9-hydroxy-
- Wee1 Inhibitor II
- Pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione, 6-butyl-4-(2-chlorophenyl)-9-hydroxy-
- 6-Butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione
- 6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione
- AKOS040745664
- HMS3229P21
- 6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione
- BDBM50192400
- PD015675
- CHEMBL215900
- SCHEMBL5828508
- 622855-50-9
-
- インチ: 1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
- InChIKey: HLSZACLAFZWCCS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1=CC2=C(C3C(NC(C=31)=O)=O)C1C=C(C=CC=1N2CCCC)O
計算された属性
- せいみつぶんしりょう: 418.1084202g/mol
- どういたいしつりょう: 418.1084202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 71.3Ų
Wee1 Inhibitor II 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W342953-1mg |
Wee1 Inhibitor II |
622855-50-9 | ≥97% | 1mg |
¥2233.90 | 2023-08-31 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23881-100mg |
Wee1 Inhibitor II |
622855-50-9 | 100mg |
¥ 19500 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311556-1mg |
Wee1 Inhibitor II, |
622855-50-9 | ≥97% | 1mg |
¥2407.00 | 2023-09-05 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23881-5 mg |
Wee1 Inhibitor II |
622855-50-9 | 5mg |
¥7000.00 | 2023-03-25 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23881-5mg |
Wee1 Inhibitor II |
622855-50-9 | 5mg |
¥ 7700 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23881-50mg |
Wee1 Inhibitor II |
622855-50-9 | 50mg |
¥ 15300 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311556-1 mg |
Wee1 Inhibitor II, |
622855-50-9 | ≥97% | 1mg |
¥2,407.00 | 2023-07-11 |
Wee1 Inhibitor II 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
622855-50-9 (Wee1 Inhibitor II) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
